Product packaging for 4-[(3-Chlorophenyl)methanesulfonyl]aniline(Cat. No.:CAS No. 1082842-30-5)

4-[(3-Chlorophenyl)methanesulfonyl]aniline

Cat. No.: B3080323
CAS No.: 1082842-30-5
M. Wt: 281.76 g/mol
InChI Key: ZRRRLLCIUOJUAG-UHFFFAOYSA-N
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Description

Contextualizing Sulfonyl Aniline (B41778) Derivatives in Contemporary Chemical Research

The sulfonamide functional group and its derivatives, including sulfonyl anilines, are cornerstones of modern medicinal chemistry. ajchem-b.com The sulfonyl aniline motif, which combines a sulfonyl group (R-SO₂-) and an aniline moiety (a phenyl ring bearing an amino group), is considered a "privileged scaffold". frontiersin.org This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them rich sources for the development of new therapeutic agents. frontiersin.orgresearchgate.net

Historically, the journey of sulfonamides began with the discovery of Prontosil, the first commercially available antibacterial agent, which demonstrated the immense therapeutic potential of this class of compounds. nih.govresearchgate.net Since then, research has expanded dramatically, revealing that sulfonamide-containing molecules possess a vast array of biological activities, including antibacterial, anti-inflammatory, antiviral, anticancer, and diuretic properties. ajchem-b.comresearchgate.netnih.gov

In contemporary research, the focus remains on synthesizing novel sulfonyl aniline derivatives to explore their therapeutic potential. frontiersin.org The development of efficient and versatile synthetic methods is a key area of investigation, with techniques like visible-light-mediated sulfonylation gaining prominence for their mild reaction conditions. frontiersin.org The inherent properties of the sulfonyl aniline scaffold, such as its ability to form strong hydrogen bonds and its structural rigidity, make it a valuable component in the design of enzyme inhibitors and receptor antagonists. researchgate.net Consequently, these derivatives are integral to drug discovery programs targeting a wide range of diseases, from cancer and viral infections to cardiovascular disorders. nih.gov

Significance of Chlorophenyl and Methanesulfonyl Moieties in Molecular Design

The specific properties of 4-[(3-Chlorophenyl)methanesulfonyl]aniline are imparted by its distinct structural components: the 3-chlorophenyl group and the benzylsulfonyl (-SO₂-CH₂-phenyl) core.

The chlorophenyl moiety is a common feature in pharmaceutical compounds. The inclusion of a chlorine atom on a phenyl ring can significantly alter a molecule's physicochemical properties. It increases lipophilicity (fat-solubility), which can enhance the ability of a drug to cross cell membranes. The chlorine atom's electron-withdrawing nature can also influence the electronic environment of the molecule, affecting how it binds to biological targets. cymitquimica.com Furthermore, the size of the chlorine atom can introduce specific steric interactions within a protein's binding pocket, potentially leading to increased potency and selectivity. The "3-chloro" or meta-substitution pattern, in particular, directs these effects in a specific spatial orientation that can be crucial for optimizing interactions with a biological target.

Overview of Academic Research Trajectories for Structurally Related Chemical Entities

The academic research surrounding compounds structurally related to this compound, primarily diaryl and benzyl (B1604629) sulfones, is focused on two main trajectories: the development of novel synthetic methodologies and the exploration of their biological activities.

Synthetic Innovations: A significant portion of current research is dedicated to creating more efficient, scalable, and environmentally friendly methods for forming the carbon-sulfur bonds necessary to construct sulfones. mdpi.comresearchgate.net Traditional methods often require harsh conditions, but modern approaches focus on transition-metal-catalyzed cross-coupling reactions and photoredox catalysis. nih.govmdpi.com For instance, researchers are exploring copper-catalyzed reactions and palladium-catalyzed three-component couplings to synthesize a diverse range of diaryl sulfones. researchgate.net These advanced methods allow for greater functional group tolerance and milder reaction conditions, which is crucial for the synthesis of complex molecules in drug discovery. frontiersin.org

Biological and Pharmacological Exploration: Diaryl and related sulfone structures are widely investigated for their therapeutic potential. researchgate.net A notable area of research is in oncology, where sulfone-containing molecules have been designed as analogs of natural products like combretastatin (B1194345) A-4 to act as tubulin polymerization inhibitors, a mechanism for halting cell division in cancer cells. nih.gov Other studies have explored benzenesulfonamide (B165840) derivatives containing chlorophenyl groups for their anticancer activity against melanoma and breast cancer cell lines. nih.gov The versatility of the sulfone scaffold allows for its incorporation into compounds targeting a wide range of biological processes, leading to the discovery of agents with anti-inflammatory, antimicrobial, and cardiovascular activities. cerradopub.com.brnih.gov This ongoing exploration continues to uncover new therapeutic applications for this important class of compounds.

Data Tables

Table 1: Computed Physicochemical Properties of a Structurally Related Compound

No specific experimental data for this compound was publicly available. The data presented below is for the isomeric compound 4-[(4-Chlorophenyl)methanesulfonyl]aniline and is computationally generated.

PropertyValueSource
Molecular Formula C₁₃H₁₂ClNO₂SPubChem nih.gov
Molecular Weight 281.76 g/mol PubChem nih.gov
XLogP3 2PubChem nih.gov
Hydrogen Bond Donor Count 1PubChem nih.gov
Hydrogen Bond Acceptor Count 3PubChem nih.gov
Rotatable Bond Count 3PubChem nih.gov

Table 2: Examples of Research on Structurally Related Sulfonyl Compounds

Compound Class / DerivativeResearch FocusKey Findings
Diaryl Sulfones Synthesis of analogs of Combretastatin A-4 (antitumor agent)Sulfone-linked analogs were synthesized to evaluate their effects on cell growth and tubulin polymerization. nih.gov
Benzenesulfonamide-imidazole derivatives Anticancer activityDerivatives with 4-chloro and 3,4-dichloro substituents showed cytotoxicity against melanoma and triple-negative breast cancer cell lines. nih.gov
Benzenesulfonamide-carboxamide derivatives Anti-inflammatory and antimicrobial activityNovel synthesized compounds exhibited significant inhibition of inflammation in vivo and activity against bacterial and fungal strains. nih.gov
Benzenesulfonamide derivatives Cardiovascular effectsCertain derivatives were found to lower coronary resistance and perfusion pressure in isolated rat heart models, suggesting potential as calcium channel inhibitors. cerradopub.com.br

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12ClNO2S B3080323 4-[(3-Chlorophenyl)methanesulfonyl]aniline CAS No. 1082842-30-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(3-chlorophenyl)methylsulfonyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2S/c14-11-3-1-2-10(8-11)9-18(16,17)13-6-4-12(15)5-7-13/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRRRLLCIUOJUAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CS(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 3 Chlorophenyl Methanesulfonyl Aniline and Analogous Structures

Strategies for Constructing the Methanesulfonyl Aniline (B41778) Core

The methanesulfonyl aniline core is a critical structural motif present in numerous biologically active compounds. frontiersin.orgnih.gov Its synthesis requires precise methods for attaching a sulfonyl group to an aniline ring system.

Sulfonylation Reactions Utilizing Aniline Precursors

The direct installation of a sulfonyl group onto an aniline precursor is a primary strategy for creating the desired core structure. Modern advancements have led to milder and more efficient protocols compared to classical methods.

Visible-light photoredox catalysis has emerged as a powerful tool for the C-H sulfonylation of aniline derivatives. rsc.orgnih.gov This approach allows for the direct formation of a C-S bond under mild conditions, often at room temperature. The reaction typically involves the use of bench-stable sulfinate salts as the sulfonyl source and a photocatalyst, such as an iridium complex, which facilitates the generation of sulfonyl radicals upon irradiation with visible light. rsc.orgnih.gov These radicals then react with aniline derivatives to yield the corresponding sulfonated products. rsc.org A proposed mechanism suggests that the photoexcited catalyst oxidizes the aniline to a radical cation, which then couples with the sulfonyl radical generated from the sulfinate salt. frontiersin.org

Another contemporary method involves the use of sulfonyl fluorides as stable and modifiable sulfonylation reagents in visible-light-mediated reactions. nih.gov This strategy has been successfully applied to synthesize a variety of substituted sulfonylanilines with moderate to good efficiency. nih.gov Copper-catalyzed reactions also provide a viable route for the sulfonylation of anilines. Heterogeneous copper catalysts, some derived from biomass, can facilitate the reaction between aniline derivatives and sodium sulfinates at room temperature. mdpi.comnih.govresearchgate.net These methods are noted for their gentle reaction conditions and good functional group tolerance. mdpi.com

Table 1: Comparison of Modern Sulfonylation Methods for Aniline Precursors
MethodSulfonyl SourceCatalyst/MediatorKey FeaturesReference
Visible-Light Photoredox CatalysisSulfinate SaltsIridium or Ruthenium PhotocatalystsMild conditions; radical mechanism; good for late-stage functionalization. rsc.orgnih.gov
Visible-Light Mediated ReactionSulfonyl FluoridesPhotocatalystUtilizes stable and modifiable sulfonylating reagents. nih.gov
Copper-Catalyzed C-H SulfonylationSodium SulfinatesHeterogeneous Copper Catalyst (e.g., CuₓOᵧ@CS-400)Mild, room temperature conditions; recyclable catalyst. mdpi.comnih.gov
Visible-Light Mediated ReactionSulfonamidesPhotocatalystEnables N-S bond activation for C-H bond sulfonylation. acs.org

Methodologies for the Introduction of Methanesulfonyl Groups

The introduction of the specific methanesulfonyl (mesyl) group is a common transformation in organic synthesis. Methanesulfonyl chloride (MsCl) is a widely used reagent for this purpose. wikipedia.org It readily reacts with nucleophiles like amines to form methanesulfonamides or with alcohols to produce methanesulfonates (mesylates). wikipedia.orgorganic-chemistry.orgchemeurope.com In the context of forming the methanesulfonyl aniline core, reacting an aniline derivative with methanesulfonyl chloride in the presence of a non-nucleophilic base is a standard procedure. researchgate.netnih.gov

Beyond direct sulfonylation with MsCl, Friedel-Crafts reactions can be used to install a methanesulfonyl group on an aromatic ring, although this method can be limited by harsh conditions and regioselectivity issues. thieme-connect.comacs.org A key intermediate for many syntheses is 4-(methylsulfonyl)aniline (B1202210), which can be prepared by the hydrogenation of 1-methanesulfonyl-4-nitro-benzene over a palladium on carbon (Pd/C) catalyst. researchgate.net This provides a pre-functionalized aniline core ready for further modification.

Approaches for Incorporating the Chlorophenyl Moiety

To complete the synthesis of 4-[(3-Chlorophenyl)methanesulfonyl]aniline, the 3-chlorophenyl group must be attached to the methanesulfonyl aniline core. This is typically achieved by forming the benzylic bridge between the two aromatic rings.

Reductive Amination Routes with Chlorophenyl-Substituted Aldehydes and Anilines

Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds. researchgate.net This two-step, often one-pot, process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. masterorganicchemistry.com

In a plausible synthesis of the target compound, 4-(methylsulfonyl)aniline could be reacted with 3-chlorobenzaldehyde. The initial condensation would form an imine, which is then reduced in situ. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.comresearchgate.net The choice of reductant is crucial; for instance, NaBH₃CN is effective at reducing imines selectively in the presence of aldehydes. masterorganicchemistry.com Catalytic systems, including those based on iron or ruthenium, can also facilitate this transformation, often under mild conditions. researchgate.netorganic-chemistry.org

Palladium-Catalyzed Coupling Reactions in the Synthesis of Related Compounds

Palladium-catalyzed cross-coupling reactions are indispensable for constructing C-S and C-C bonds in aryl sulfone synthesis. thieme-connect.com These methods are particularly useful for creating diaryl sulfones and related structures. One prominent approach is the coupling of aryl halides with sulfinic acid salts. researchgate.net

A three-component coupling strategy offers a convergent route to diaryl sulfones. This method unites an aryl lithium species, an aryl halide, and a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO), in a single palladium-catalyzed process. nih.govresearchgate.net This allows for the flexible and efficient assembly of diverse sulfone structures. nih.gov For synthesizing analogs of the target molecule, one could envision coupling a 3-chlorophenyl halide with a suitable aniline-containing sulfinate or organometallic reagent under palladium catalysis. Furthermore, palladium catalysts have been used for the enantioselective synthesis of chiral diarylmethyl sulfones through the substitution of benzylic carbonates with sodium sulfinates. nih.gov

Table 2: Overview of Palladium-Catalyzed Reactions for Sulfone Synthesis
Reaction TypeCoupling PartnersSulfur SourceKey FeaturesReference
Three-Component CouplingAryl Lithium & Aryl HalideDABSO (SO₂ Surrogate)Convergent; builds complex sulfones from simple precursors. nih.govresearchgate.net
Enantioselective Benzylic SulfonationDiarylmethyl Carbonates & Sodium SulfinatesSodium SulfinatesProduces chiral benzylic sulfones with high enantioselectivity. nih.gov
Cross-CouplingAryl Halides & Sulfinic Acid SaltsSulfinic Acid SaltsA common method for forming the C(aryl)-S bond. researchgate.net

Multi-component Reaction Strategies for Complex Sulfonyl Structures

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov MCRs based on sulfur dioxide surrogates have become an attractive strategy for accessing complex sulfonyl-containing compounds. bohrium.comresearchgate.net

These reactions offer high step- and atom-economy by building molecular complexity rapidly. bohrium.com For example, a copper-catalyzed three-component reaction of an alkyne, a sulfonyl azide, and an amine can produce N-sulfonylamidines in high yields under mild conditions. nih.govorganic-chemistry.orgkaist.ac.kr This methodology has been extended to multicomponent polymerizations to create poly(N-sulfonylamidines). nih.govacs.org Another example is the copper-catalyzed synthesis of β-keto sulfones from aryldiazonium tetrafluoroborates, 3-arylpropiolic acids, and an SO₂ surrogate. rsc.org While not directly producing the target structure, these MCR strategies highlight the potential for innovative, one-pot syntheses of complex sulfonyl architectures by combining diverse and readily available building blocks. rsc.orgnih.gov

Considerations for Reaction Optimization and Scalability

Optimizing the synthesis of sulfonylated anilines involves a multi-faceted approach, targeting higher yields, milder reaction conditions, and the potential for large-scale production. Researchers have focused on catalytic systems and controlled reaction environments to achieve these goals.

The formation of the sulfone bridge in compounds analogous to this compound is often achieved through cross-coupling reactions. The choice of catalyst and reaction conditions is paramount for the success of these transformations. Various methodologies have been developed, ranging from transition metal catalysis to metal-free and photoredox-catalyzed approaches.

Transition Metal Catalysis: Copper and palladium complexes are widely used catalysts for constructing C-S bonds in diaryl sulfones. nanomaterchem.comnih.gov Copper-based systems, such as copper ferrite (B1171679) (CuFe₂O₄) nanoparticles, offer an inexpensive, non-toxic, and recyclable catalytic option for coupling aryl sulfonic acid salts with aryl halides. nanomaterchem.com Optimization of these reactions often involves screening different bases, with potassium hydroxide (B78521) (KOH) showing effectiveness. nanomaterchem.com Another approach utilizes a biomass-derived heterogeneous copper catalyst (CuₓOᵧ@CS-400) for the sulfonylation of aniline derivatives with sodium sulfinates, which can be performed at room temperature. mdpi.com

Palladium catalysis provides a convergent three-component method, uniting an aryl lithium species, an aryl or heteroaryl halide, and a sulfur dioxide surrogate like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct). nih.gov The optimization of this system highlighted the importance of ligand selection, with an electron-poor XantPhos-type ligand significantly improving yields compared to the standard XantPhos. nih.gov Increasing the reaction temperature was also found to be crucial when using less reactive aryl bromides instead of iodides. nih.gov

Table 1: Comparison of Transition Metal Catalytic Systems for Diaryl Sulfone Synthesis

Catalyst System Reactants Key Reaction Conditions Advantages
CuFe₂O₄ Nanoparticles Aryl Halides + Aryl Sulfonic Acid Salts KOH base, Water solvent, 60°C Inexpensive, non-toxic, recyclable, green solvent. nanomaterchem.com
Biomass-Derived Copper Aniline Derivatives + Sodium Sulfinates Ag₂CO₃, K₂S₂O₈, Acetone/H₂O, Room Temp. Recyclable catalyst, mild conditions, environmentally friendly. mdpi.com
Palladium / XantPhos Ligand Aryl Lithium + Aryl Halide + DABSO 1,4-Dioxane, Elevated Temperature Convergent, broad substrate scope. nih.gov

| SnBr₂ | Diarylmethanols + Sodium Sulfinates | Trimethylsilyl chloride (TMSCl) | Mild conditions, diastereoconvergent. researchgate.net |

Metal-Free and Photoredox Catalysis: In an effort to create more sustainable and cost-effective synthetic routes, metal-free protocols have been developed. One such method employs molecular iodine (I₂) as a catalyst for oxidative sulfonylation, which proceeds at ambient temperature and offers an environmentally benign alternative to transition metals. researchgate.net

Furthermore, visible-light photoredox catalysis has emerged as a powerful tool for synthesizing sulfonylated anilines under mild conditions. nih.govrsc.org These reactions can utilize sulfonyl fluorides or sulfinate salts as the sulfonyl source. nih.govfrontiersin.orgrsc.org A typical system may involve an iridium-based photocatalyst, which, upon excitation by visible light, initiates a radical process to couple the aniline and sulfonyl moieties. nih.gov These methods are noted for their simple and mild reaction conditions. nih.govfrontiersin.org

Scalability Considerations: Scaling up the synthesis of sulfonyl compounds presents challenges, particularly concerning reaction exotherms and purification. For the production of aryl sulfonyl chlorides, key intermediates in many sulfone syntheses, a continuous flow process using multiple continuous stirred-tank reactors (CSTRs) has been developed. mdpi.com This automated system allows for safer handling of hazardous reagents like chlorosulfonic acid and improves spacetime yield compared to traditional batch processes. mdpi.com The transition from batch to continuous manufacturing is a critical step in achieving scalability, as it allows for better control over reaction parameters and enhances safety during large-scale production. mdpi.com

The purification and isolation of the final sulfonylated aniline product are critical steps to ensure the compound's identity and purity for subsequent applications. In an academic research setting, standard laboratory techniques are employed to isolate and purify analogous compounds.

Chromatography: Column chromatography is a frequently used method for the purification of diaryl sulfones and related structures. mdpi.com The crude reaction mixture is loaded onto a silica (B1680970) gel column (typically 200–300 mesh), and the product is separated from unreacted starting materials and byproducts by eluting with a suitable solvent system, often a mixture of petroleum ether and ethyl acetate. mdpi.com

Recrystallization: Recrystallization is another common and effective technique for purifying solid compounds. After a preliminary purification or direct isolation from the reaction mixture, the crude product is dissolved in a hot solvent, such as ethanol (B145695) or glacial acetic acid. researchgate.net As the solution cools, the desired compound crystallizes out, leaving impurities dissolved in the solvent. The purified crystals are then collected by filtration. For instance, in the synthesis of 4-methanesulphonyl-phenylamine, a related structure, the final product was obtained by filtering the reaction mixture over celite to remove the palladium catalyst, concentrating the filtrate, and then recrystallizing the resulting residue from ethanol.

Table 2: Common Purification Techniques for Sulfonylated Anilines

Technique Description Typical Solvents/Materials Reference
Column Chromatography Separation based on differential adsorption of components to a stationary phase. Silica gel (200-300 mesh), Petroleum ether, Ethyl acetate. mdpi.com
Recrystallization Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling. Ethanol, Glacial acetic acid. researchgate.net

| Filtration | Used to separate a solid product from a liquid or to remove a solid catalyst from a reaction mixture. | Celite (for catalyst removal). | |

The combination of these techniques ensures the high purity of the synthesized compounds, which is essential for accurate characterization using methods like ¹H NMR, ¹³C NMR, and mass spectrometry. mdpi.comresearchgate.net

Structure Activity Relationship Sar Analysis of 4 3 Chlorophenyl Methanesulfonyl Aniline Derivatives

Impact of Aromatic Substitution Patterns on Biological Activity

The position of the chlorine atom on the phenyl ring and the presence of other substituents are pivotal in defining the potency of diarylsulfone aniline (B41778) derivatives. The substitution pattern dictates the molecule's electronic properties, lipophilicity, and steric profile, which in turn affects its ability to bind to a biological target.

Research into related sulfonamide series has shown that the location and electronic nature of substituents can have a profound impact. For instance, in some series, the incorporation of a halogen atom at the 3-position (meta-position) of a phenyl ring has been found to enhance selectivity for specific enzyme isoforms, such as COX-2. ijpsonline.com The meta-position, as seen in 4-[(3-Chlorophenyl)methanesulfonyl]aniline, provides a distinct spatial arrangement compared to a para-substituted analogue. This positioning can influence how the molecule fits into a receptor's binding pocket and interacts with key amino acid residues.

Furthermore, the introduction of different substituents on the phenyl rings can modulate activity based on their electron-donating or electron-withdrawing character. mdpi.com Studies on other sulfonamides have demonstrated that introducing an electron-withdrawing group (e.g., -NO2, -CF3) at the para-position can enhance activity against certain targets, whereas an electron-donating group (e.g., -CH3) may be more favorable for others. mdpi.com This highlights that the optimal substitution pattern is highly dependent on the specific biological target. Replacing the benzene (B151609) ring structure with a heterocycle has been shown to dramatically decrease activity in some series, underscoring the importance of the phenyl scaffold. mdpi.com

Table 1: Illustrative Impact of Substitution Patterns on Relative Potency

Compound AnalogueSubstituent on Chlorophenyl RingPositionElectronic EffectIllustrative Relative Potency
Parent Compound-Clmeta (3)Electron-withdrawing1.0
Analogue A-Clpara (4)Electron-withdrawingVaries with target
Analogue B-Fmeta (3)Electron-withdrawingVaries with target
Analogue C-CH3meta (3)Electron-donatingVaries with target
Analogue D-NO2para (4)Strong electron-withdrawingVaries with target

Note: This table is for illustrative purposes to demonstrate SAR principles; actual potencies are target-dependent.

The sulfonyl (-SO2-) and amine (-NH2) groups are not merely linkers but are fundamental components of the pharmacophore, playing essential roles in target binding and modulating the molecule's physicochemical properties.

The sulfonamide group (-SO2NH-) is a well-established pharmacologically active component found in numerous therapeutic agents. biointerfaceresearch.comnih.gov The sulfur atom of the sulfonyl group can have a deformed tetrahedral geometry, and the oxygen atoms are strong hydrogen bond acceptors. biointerfaceresearch.com This linkage provides a rigid, defined orientation for the two aromatic rings. Studies where the sulfonamide bond was replaced with a less rigid amide bond found that the resulting compounds exhibited significantly weaker biological activities, confirming that the sulfonamide linkage is essential for potent activity in many series. mdpi.com

The primary amine on the aniline ring is also critical. It typically acts as a hydrogen bond donor, forming crucial interactions within a receptor's active site. nih.gov Furthermore, the arylamine group's basicity and ionization state at physiological pH can influence the compound's solubility, cell permeability, and metabolic stability. In some classes of sulfonamides, this specific structural feature has been identified as a key determinant for certain biological effects, including off-target activities. nih.gov Modifications or substitutions of this amine group generally lead to a significant decrease in biological activity. nih.gov

Table 2: Importance of Core Linkages for Biological Activity

Structural ModificationLinkage ModifiedRole of LinkageGeneral Impact on Activity
Bioisosteric replacement of -SO2- with -C=O- (Amide)SulfonylRigid linker, H-bond acceptorSignificant decrease mdpi.com
Substitution of -NH2 with -NHCH3 (Secondary Amine)AmineH-bond donor, basic centerOften leads to decreased potency
Removal of -NH2 groupAmineH-bond donor, basic centerLoss of key binding interaction; significant activity loss

Note: This table illustrates general principles derived from SAR studies on related sulfonamide series.

Elucidation of Pharmacophoric Features for Target Interactions

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the this compound scaffold, a general pharmacophore can be elucidated by analyzing structural determinants across related chemical series.

Analysis of various biologically active sulfonamide derivatives reveals a consistent set of pharmacophoric features that are crucial for efficacy. nih.gov These features typically include hydrophobic regions, hydrogen bond donors, and hydrogen bond acceptors arranged in a specific spatial orientation. mdpi.com

Aromatic/Hydrophobic Regions : The two phenyl rings serve as key hydrophobic features that interact with non-polar pockets in the target protein. The 3-chlorophenyl group, in particular, can fit into a hydrophobic cavity where the chlorine atom contributes to van der Waals interactions.

Hydrogen Bond Acceptor : The two oxygen atoms of the central sulfonyl group act as strong hydrogen bond acceptors, anchoring the molecule to the target via interactions with hydrogen bond donor residues (e.g., lysine (B10760008) or arginine) in the active site.

Hydrogen Bond Donor : The primary amine of the aniline moiety is a critical hydrogen bond donor, often forming a directional interaction that is indispensable for high-affinity binding.

In studies of sulfonamides as BRD4 inhibitors, it was noted that incorporating bulkier substituents on one ring and hydrophobic or electrostatic groups on the other enhanced interactions with the target. nih.gov Conversely, for other targets, smaller substituents were found to be more favorable, suggesting that the size and nature of the hydrophobic regions are tailored to the specific topology of the target's binding site. acs.org

Computational chemistry plays a vital role in modern drug discovery by predicting the biological activity of novel compounds and rationalizing experimental SAR data. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are used to build predictive models that can guide the design of more potent molecules. researchgate.netresearchgate.net

The typical workflow involves:

Model Building : A series of known compounds with experimentally determined biological activities is used to generate a 3D-QSAR model. This model mathematically correlates the compounds' structural features with their potencies. nih.gov

In Silico Screening and Design : The validated QSAR model is then used to predict the activity of new, computationally designed derivatives. This allows for the prioritization of compounds with the highest predicted potency for chemical synthesis.

Experimental Validation : The prioritized compounds are synthesized and their biological activity is determined experimentally. A strong correlation between the predicted (in silico) and observed (experimental) activities validates the predictive power of the computational model.

Molecular docking simulations complement QSAR studies by providing insights into the specific binding mode of the inhibitors. researchgate.net These simulations can reveal the key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex, thereby explaining the experimental SAR data at an atomic level. nih.govresearchgate.net For example, a model might predict that a meta-chloro substituent is favored over a para-chloro one because it allows the molecule to fit deeper into a hydrophobic pocket without steric clashes. This prediction is then confirmed through the synthesis and testing of both isomers.

Table 3: Hypothetical Correlation of In Silico Prediction with Experimental SAR Data

Compound AnalogueModificationPredicted Activity (QSAR Score)Experimental Activity (IC50, nM)Correlation
Parent Compound3-Cl7.5150Baseline
Analogue 14-Cl6.8450Good
Analogue 23-F7.3180Good
Analogue 33-Cl, 4'-OCH38.250Good
Analogue 43-Cl (Amide linker)5.1>10000Good

Note: This table provides a hypothetical example of how in silico predictions are correlated with experimental results to validate a computational model.

Future Research Directions and Advanced Therapeutic Implications

Exploration of Novel Synthetic Routes and Diversification Strategies for Structural Complexity

The synthesis of diaryl sulfones has traditionally relied on methods such as the oxidation of sulfides and aromatic sulfonylation, which can require harsh conditions or expensive catalysts. organic-chemistry.org Recent advancements, however, are opening new avenues for the synthesis of compounds like 4-[(3-Chlorophenyl)methanesulfonyl]aniline. One promising approach is the palladium-catalyzed three-component coupling of an aryl lithium species, an aryl halide, and a sulfur dioxide surrogate like DABSO. chemistryviews.org This method offers a convergent and efficient route to a wide range of sulfones. chemistryviews.org

Another innovative strategy involves the transition-metal-free arylsulfonylation of arynes with thiosulfonates. organic-chemistry.org This reaction proceeds under mild conditions with high functional group tolerance, making it suitable for the synthesis of complex diaryl sulfones. organic-chemistry.org Furthermore, visible-light-mediated photoredox catalysis presents a mild method for the sulfonylation of aniline (B41778) derivatives using sulfinate salts, which could be adapted for the late-stage functionalization of drug candidates. rsc.org

Future diversification of the this compound scaffold could involve introducing additional substituents on either aromatic ring to modulate its physicochemical properties and biological activity. Techniques such as ortho-metalation directed by the sulfone group could be employed to introduce functionality at specific positions. chemistryviews.org The aniline nitrogen also provides a handle for further derivatization, for example, through N-alkylation or N-acylation, to create libraries of analogues for structure-activity relationship (SAR) studies.

Table 1: Comparison of Modern Synthetic Routes for Diaryl Sulfones

Synthetic MethodKey FeaturesPotential Advantages for Synthesizing this compound Analogues
Palladium-Catalyzed Three-Component CouplingConvergent, uses a solid SO2 surrogate. chemistryviews.orgEfficient assembly of the core structure from readily available building blocks.
Arynes and ThiosulfonatesTransition-metal-free, mild conditions, scalable. organic-chemistry.orgAvoids potentially toxic metal catalysts and is suitable for large-scale synthesis.
Visible-Light Photoredox CatalysisMild reaction conditions, good functional group tolerance. rsc.orgApplicable for late-stage modifications and the synthesis of photosensitive analogues.

Application of Advanced Computational Approaches for Predictive Biology and Drug Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, offering insights that can guide the design and optimization of new therapeutic agents. nih.gov For a compound like this compound, these approaches can predict its biological properties and potential molecular targets.

Density Functional Theory (DFT) can be used to calculate the structural and electronic properties of the molecule, providing information about its reactivity and potential interaction sites. researchgate.net Molecular docking simulations can then be employed to predict the binding affinity and orientation of the compound within the active site of various biological targets. nih.gov This can help in prioritizing which protein targets to investigate experimentally. For instance, docking studies on novel sulfonamide derivatives have been used to estimate their binding energy against bacterial dihydropteroate (B1496061) synthase (DHPS). nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a series of analogues to develop models that correlate chemical structure with biological activity. researchgate.net These models can then be used to predict the activity of virtual compounds, thereby guiding the synthesis of more potent and selective analogues. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can predict the pharmacokinetic and safety profiles of new derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process. researchgate.net

Table 2: Illustrative Computational Approaches in Drug Design

Computational MethodApplicationRelevance to this compound
Density Functional Theory (DFT)Calculation of electronic structure and reactivity. researchgate.netUnderstanding the fundamental properties of the molecule to predict its behavior.
Molecular DockingPrediction of binding mode and affinity to a target protein. nih.govIdentifying potential biological targets and guiding lead optimization.
QSARCorrelating chemical structure with biological activity. researchgate.netPredicting the potency of new analogues before synthesis.
ADMET PredictionIn silico assessment of pharmacokinetic and toxicity profiles. researchgate.netEarly identification of candidates with desirable drug-like properties.

Identification of New Molecular Targets and Comprehensive Mechanism of Action Elucidation

The diaryl sulfone core is present in drugs with a wide range of biological activities. chemistryviews.org For example, Dapsone (4,4'-diaminodiphenyl sulfone) is an antibacterial agent used in the treatment of leprosy. flavscents.com Aniline derivatives are also known to possess diverse pharmacological properties. researchgate.net Given this, this compound and its analogues could potentially interact with a variety of molecular targets.

One approach to identify new targets is through high-throughput screening of the compound against a panel of biologically relevant proteins, such as kinases, proteases, and receptors. Aniline sulfonamide derivatives have been investigated as inhibitors of 11-beta-hydroxysteroid dehydrogenases (11β-HSDs), which are involved in regulating glucocorticoid activity and have implications for metabolic diseases. google.com

Once a potential target is identified, elucidating the mechanism of action is crucial. This involves a combination of biochemical and cellular assays to confirm target engagement and to understand the downstream effects of target modulation. For example, if the compound is found to inhibit a particular enzyme, kinetic studies would be performed to determine the mode of inhibition. Cellular assays would then be used to confirm that the observed biological effect is a direct result of target inhibition. Computational studies can further aid in understanding the mechanism by revealing the specific molecular interactions between the compound and its target. mdpi.com

Rational Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Selectivity

The ultimate goal of a medicinal chemistry program is to develop a drug candidate with optimal efficacy, safety, and pharmacokinetic properties. The rational design of next-generation analogues of this compound will be guided by the information gathered from SAR studies, computational modeling, and mechanism of action elucidation.

Structure-activity relationship studies on related classes of compounds have shown that small structural modifications can have a significant impact on biological activity. drugdesign.org For example, the position and nature of substituents on the aromatic rings can influence potency and selectivity. researchgate.net The introduction of fluorine atoms, for instance, is a common strategy in drug design to improve metabolic stability and binding affinity. researchgate.net

The design of next-generation analogues will also focus on improving selectivity for the desired target over off-target proteins to minimize the risk of side effects. This can be achieved by exploiting subtle differences in the active sites of related proteins. Computational methods can be invaluable in designing analogues with improved selectivity profiles. nih.gov Finally, optimizing the physicochemical properties of the lead compound, such as solubility and membrane permeability, will be critical for achieving good oral bioavailability and a favorable pharmacokinetic profile. researchgate.net The development of N-sulfonylamino azinones has been explored for a range of biological activities including diuretic, antihypertensive, and anti-inflammatory effects. researchgate.net

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4-[(3-Chlorophenyl)methanesulfonyl]aniline
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.